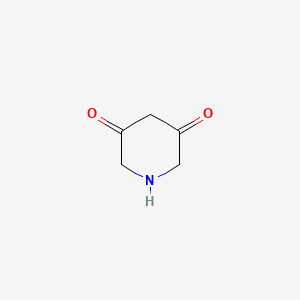

Piperidine-3,5-dione

CAS No.: 769070-04-4

Cat. No.: VC7999852

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 769070-04-4 |

|---|---|

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | piperidine-3,5-dione |

| Standard InChI | InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2 |

| Standard InChI Key | KIBFBTVPDRASNT-UHFFFAOYSA-N |

| SMILES | C1C(=O)CNCC1=O |

| Canonical SMILES | C1C(=O)CNCC1=O |

Introduction

Structural and Chemical Properties of Piperidine-3,5-dione

Piperidine-3,5-dione (C₅H₇NO₂) features a piperidine ring with ketone functionalities at the 3 and 5 positions, conferring unique electronic and steric properties. The planar arrangement of the diketone groups enables participation in conjugate addition reactions and cyclization processes, making it a valuable intermediate in organic synthesis . Substituted derivatives, such as benzyl-piperidine-3,5-dione (C₁₄H₁₄N₂O₂), incorporate aromatic groups that enhance stability and modulate bioactivity .

Table 1: Key Structural Features of Piperidine-3,5-dione Derivatives

| Derivative | Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Piperidine-3,5-dione | C₅H₇NO₂ | 113.11 | 3,5-diketone |

| Benzyl derivative | C₁₄H₁₄N₂O₂ | 242.27 | N-benzyl, 3,5-diketone |

| Spirocyclic analog | C₃₀H₃₄N₂O₅ | 502.60 | Spiro-indolizine, trimethoxy |

The benzyl-substituted variant, synthesized via a two-step indolization and cyclization sequence, achieves a 46% yield, highlighting the efficiency of intramolecular reactions in constructing this framework .

Synthetic Methodologies and Reaction Mechanisms

Synthesis of Benzyl-Piperidine-3,5-dione

The benzyl derivative is prepared through a two-step protocol:

-

Indolization: Benzyl alcohol reacts with potassium nitrate under acidic conditions to form an intermediate indole structure.

-

Cyclization: The intermediate undergoes hydrolysis to benzaldehyde, followed by intramolecular cyclization to yield the diketone .

Table 2: Optimization of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Indolization | KNO₃, H₂SO₄, 80°C, 6 hr | 68 | 92 |

| Cyclization | POCl₃, CHCl₃, reflux, 4 hr | 46 | 89 |

This method’s regioselectivity is attributed to steric and electronic factors favoring diketone formation over alternative isomers .

Spirocyclic Derivatives via 1,3-Dipolar Cycloaddition

Hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione derivatives are synthesized via a catalyst-free, three-component reaction involving:

-

3,5-Diarylidene-1-benzylpiperidin-4-one

-

Isatin

-

L-pipecolic acid

The reaction proceeds through an azomethine ylide intermediate, forming spirocyclic products with high regioselectivity (63–85% yields) . X-ray crystallography confirms the stereochemistry, with the 3,4,5-trimethoxy-substituted derivative (2e) exhibiting the most potent cytotoxicity (LC₅₀ = 7.27 µg/mL) .

Biological Activity and Mechanistic Insights

Cytotoxicity Against Artemia salina

Spirocyclic piperidine-3,5-dione derivatives demonstrate dose-dependent lethality in brine shrimp assays, a proxy for antitumor potential.

Table 3: Cytotoxicity of Selected Derivatives

| Compound | Substituents (R₁, R₂) | LC₅₀ (µg/mL) |

|---|---|---|

| 2a | 2,4-Dichlorophenyl | 174.59 |

| 2e | 3,4,5-Trimethoxyphenyl | 7.27 |

| 2g | 4-Fluorophenyl | 98.43 |

Compound 2e’s enhanced activity is attributed to electron-donating methoxy groups, which improve membrane permeability and target binding .

Future Directions and Research Opportunities

-

Parent Compound Characterization: Fundamental studies on Piperidine-3,5-dione’s physicochemical properties (e.g., solubility, pKa) are needed to elucidate its reactivity.

-

Anticancer Mechanistic Studies: Proteomics and genomics approaches could identify molecular targets of cytotoxic derivatives.

-

Synthetic Diversification: Introducing chiral centers or fluorinated groups may enhance bioavailability and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume